molecular formula C18H12FN3OS2 B11079324 3-benzyl-5-(2-fluorophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

3-benzyl-5-(2-fluorophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11079324
M. Wt: 369.4 g/mol
InChI Key: POCGIZKEUMLOBF-UHFFFAOYSA-N
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Description

3-benzyl-5-(2-fluorophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the thiazolo[4,5-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with benzyl and fluorophenyl substituents. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 3-benzyl-5-(2-fluorophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-aminothiazole with benzyl bromide to form 2-benzylaminothiazole. This intermediate is then reacted with 2-fluorobenzaldehyde in the presence of a base to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .

Chemical Reactions Analysis

3-benzyl-5-(2-fluorophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

Scientific Research Applications

3-benzyl-5-(2-fluorophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

    Medicine: The compound exhibits promising anticancer, antiviral, and antimicrobial activities, making it a candidate for drug development.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-benzyl-5-(2-fluorophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it can inhibit kinases by competing with ATP for binding to the kinase domain. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it effective against cancer cells .

Comparison with Similar Compounds

3-benzyl-5-(2-fluorophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one can be compared with other thiazolo[4,5-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C18H12FN3OS2

Molecular Weight

369.4 g/mol

IUPAC Name

3-benzyl-5-(2-fluorophenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C18H12FN3OS2/c19-13-9-5-4-8-12(13)15-20-16-14(17(23)21-15)25-18(24)22(16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21,23)

InChI Key

POCGIZKEUMLOBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)C4=CC=CC=C4F)SC2=S

Origin of Product

United States

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